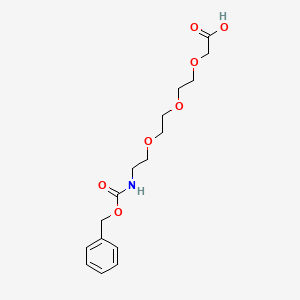

Cbz-NH-peg3-CH2cooh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cbz-NH-PEG3-CH2COOH is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

Cbz-NH-PEG3-CH2COOH is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of Cbz-NH-PEG3-CH2COOH is 341.36 and its formula is C16H23NO7 . It appears as a viscous liquid .Chemical Reactions Analysis

As a PROTAC linker, Cbz-NH-PEG3-CH2COOH plays a crucial role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Cbz-NH-PEG3-CH2COOH is a viscous liquid . Its molecular weight is 341.36 and its formula is C16H23NO7 .科学研究应用

N-Cbz Protection of Amines in PEG

在PEG中使用Cbz-NH-peg3-CH2cooh衍生物的一个显著应用是对胺基进行N-Cbz(苄氧羰基)保护,这是肽合成中的关键步骤。张等人(2012年)的研究引入了一种高效、环保的N-苄氧羰基化胺的方法,使用氯甲酸苄酯(Cbz-Cl)在聚乙二醇(PEG-600)存在下在室温下进行。该方法以极高的效率产生N-Cbz衍生物,并已应用于脂肪族(无环和环状)和芳香族胺。该方法的环境友好性和适用于广泛范围的胺类化合物突显了它在有机合成和药物开发过程中的重要性(Zhang, D. Zhang, H. Zhao, Zi-yun Lin, & Haihong Huang, 2012)。

固体分散体配方

在制药领域,使用超临界二氧化碳和传统溶剂蒸发法制备的卡马西平(CBZ)固体分散体表现出增强的药物释放效果。Sethia和Squillante(2002年)在PEG 8000中制备了CBZ的固体分散体,利用超临界流体处理(SCP)来改善药物溶解度。该研究突出了PEG作为载体在修改药物释放曲线中的作用,这对于溶解度或溶解度受限的药物至关重要。该研究强调了基于PEG的配方在通过物理改性提高溶解度受限药物生物利用度方面的潜力(Sethia & Squillante, 2002)。

药物配方中的聚合物

Qiu等人(2016年)对溶液和基于片剂的卡马西平共晶配方中的聚合物进行研究,揭示了聚合物如PEG对药物共晶的相变和溶解速率的影响。这项研究展示了PEG和其他聚合物对改善药物从共晶中释放速率的影响,这对于因溶解度差而生物利用度受限的药物至关重要。这些发现有助于理解聚合物与药物相互作用及其对药物配方和释放的影响(Qiu et al., 2016)。

药物封装和释放

使用两亲性脂质-聚乙二醇(Lipid-PEG)共轭物封装羟基苯妥英(CBZ)的电子末端纳米粒子的封装和释放行为代表另一个重要应用。张、阿尔沙德和乌拉(2015年)的研究探讨了不同Lipid-PEG共轭物如何影响药物的封装能力和释放模式。这项研究对于开发能够有效封装和控制释放药物的药物输送系统至关重要,特别是对于疏水化合物(Zhang, Arshad, & Ullah, 2015)。

作用机制

Target of Action

Cbz-NH-peg3-CH2cooh is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby leading to the degradation of the target protein .

Mode of Action

The mode of action of Cbz-NH-peg3-CH2cooh involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of Cbz-NH-peg3-CH2cooh is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By exploiting this system, Cbz-NH-peg3-CH2cooh can selectively degrade target proteins .

Result of Action

The result of the action of Cbz-NH-peg3-CH2cooh is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved.

Action Environment

The action of Cbz-NH-peg3-CH2cooh is influenced by the intracellular environment, as it relies on the ubiquitin-proteasome system for its mode of action . Factors such as the presence and activity of the E3 ubiquitin ligase, the stability of the ternary complex, and the efficiency of the proteasome can influence the efficacy of Cbz-NH-peg3-CH2cooh.

安全和危害

According to the safety data sheet, Cbz-NH-PEG3-CH2COOH is not classified as a hazard . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

未来方向

属性

IUPAC Name |

2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c18-15(19)13-23-11-10-22-9-8-21-7-6-17-16(20)24-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBZCDPECWJRJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-NH-peg3-CH2cooh | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2472456.png)

![7-(4-bromophenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2472463.png)

![6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2472464.png)

![(5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2472469.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide](/img/structure/B2472472.png)